Product packaging for URB447(Cat. No.:CAS No. 1132922-57-6)

URB447

Cat. No.: B110035
CAS No.: 1132922-57-6
M. Wt: 400.9 g/mol
InChI Key: KGXYGMKEFDUWNB-UHFFFAOYSA-N
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Description

Components of the Endocannabinoid System

The ECS is comprised of three primary components: cannabinoid receptors, endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation nih.govwikipedia.orgnih.govzhanggroup.org.

Cannabinoid Receptors (CB1, CB2)

Two main types of cannabinoid receptors have been identified: Cannabinoid Receptor Type 1 (CB1) and Cannabinoid Receptor Type 2 (CB2) nih.govwikipedia.orgguidetopharmacology.org. These are G protein-coupled receptors that mediate the effects of cannabinoids nih.govnih.gov.

CB1 Receptors: Predominantly expressed in the central nervous system, particularly abundant in areas such as the cerebellum, basal ganglia, hippocampus, and spinal cord regions, CB1 receptors influence memory processing, pain regulation, and motor control guidetopharmacology.orgbiorxiv.org. Their activation generally inhibits neurotransmitter release, affecting both glutamatergic and GABAergic neurons nih.govbiorxiv.org. CB1 receptors are also found in peripheral organs and tissues nih.gov.

CB2 Receptors: Primarily located on immune cells and in immune-related tissues like the spleen and tonsils, CB2 receptors play a significant role in regulating cytokine release and modulating immune responses guidetopharmacology.orgwikipedia.org. While initially thought to be peripheral, emerging evidence indicates their presence and functional role in the central nervous system, including on neurons, microglia, and astroglia, where they regulate neuronal function and neuroinflammation wikipedia.org.

URB447 , a synthetic cannabinoid ligand, exhibits a dual mechanism of action, acting as a CB2 receptor agonist and a CB1 receptor antagonist nih.govnih.gov. This compound binds to both CB1 and CB2 receptors with submicromolar affinity. Specifically, this compound inhibits the binding of the CB receptor agonist [3H]-WIN 55,212-2 to human CB2 receptors (IC50 = 41 nM) and rat cerebellar membranes (IC50 = 313 nM) nih.gov. Furthermore, it inhibits GTPγS binding induced by the CB agonist WIN55,212-2 with an EC50 of 4.9 µM in rat cerebellar membrane preparations and inhibits β-adrenergic agonist Isoproterenol-induced cAMP accumulation in Hek-293 cells expressing mouse CB2 receptors.

Table 1: this compound Receptor Binding Affinities

ReceptorIC50 (nM) for [3H]-WIN 55,212-2 Binding InhibitionEC50 (µM) for GTPγS Binding Inhibition
Human CB241 nih.govNot specified
Rat CB1313 nih.gov4.9 (rat cerebellar membranes)

Endogenous Ligands (e.g., Anandamide (B1667382), 2-Arachidonoylglycerol)

The primary endogenous ligands of the ECS, known as endocannabinoids, are lipid-based neurotransmitters synthesized on demand from membrane phospholipid precursors wikipedia.orgnih.gov.

Anandamide (AEA): Also known as N-arachidonoylethanolamine, AEA is the first discovered endocannabinoid. It is synthesized through multiple pathways, notably from N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE) via enzymes like N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). AEA binds to both CB1 and CB2 receptors.

2-Arachidonoylglycerol (B1664049) (2-AG): This is another crucial endocannabinoid, typically found at significantly higher levels than anandamide in the mammalian brain nih.gov. 2-AG is synthesized from arachidonic acid-containing diacylglycerol (DAG) through the action of diacylglycerol lipase (B570770) (DAGL). 2-AG acts as a full agonist at both CB1 and CB2 receptors.

Enzymes for Synthesis and Degradation

The precise regulation of endocannabinoid levels is maintained by a balance between their synthesis and degradation by specific enzymes nih.govwikipedia.orgnih.govzhanggroup.org.

Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of anandamide, hydrolyzing it into arachidonic acid and ethanolamine (B43304) . FAAH is an integral membrane enzyme belonging to the amidase signature family and is highly expressed in the central nervous system and various peripheral tissues.

Monoacylglycerol Lipase (MAGL): MAGL is the main enzyme involved in the inactivation of 2-arachidonoylglycerol (2-AG), breaking it down into arachidonic acid and glycerol (B35011) . MAGL is a serine hydrolase that plays a pivotal role in regulating 2-AG levels in the brain and peripheral tissues.

Physiological and Pathophysiological Roles of the Endocannabinoid System

The widespread distribution and diverse functions of the ECS underscore its critical involvement in numerous physiological and pathophysiological processes, acting as a homeostatic regulator nih.govwikipedia.orgnih.gov.

Central Nervous System Functions

The ECS plays a fundamental role in various central nervous system (CNS) functions, influencing processes such as learning, memory, emotion, motivation, and pain modulation nih.govbiorxiv.org.

The endocannabinoid system is deeply involved in neuronal development and brain plasticity, processes that are crucial for the proper formation and function of the nervous system throughout life. The ECS contributes to neurogenesis (the generation of new neurons), neuronal migration, morphological guidance for neuronal connectivity, and synaptic circuitry refinement. Endocannabinoids mediate synaptic plasticity, including short-term and long-term potentiation (LTP) and long-term depression (LTD), which are vital for learning and memory.

This compound has demonstrated significant neuroprotective effects in the context of brain injury and white matter demyelination, particularly in models of hypoxia-ischemia in neonatal rats nih.govzhanggroup.orgnih.govwikipedia.org. Studies have shown that this compound strongly reduced brain injury when administered before hypoxia-ischemia nih.gov. A comparable neuroprotective effect was observed with SR141716A, a selective CB1 receptor antagonist, suggesting that the blockade of CB1 activation is a key mechanism contributing to this compound's neuroprotection nih.govwikipedia.org.

In neonatal rat models of cerebral hypoxia-ischemia, this compound significantly decreased infarct size seven days post-injury, even when administered up to three hours after the insult, which is considered a clinically feasible therapeutic window for perinatal brain injury nih.govwikipedia.org. Furthermore, treatment with this compound led to a reduction in markers of astrogliosis and microglial activation, indicating a dampening of neuroinflammatory responses nih.govwikipedia.org.

Research combining this compound with therapeutic hypothermia (TH) in neonatal rats subjected to hypoxia-ischemia revealed enhanced neuroprotection. Administration of this compound prior to TH resulted in a substantial increase in neuroprotection in brain hemispheres (95.8% compared to 72.93% with TH only) and hippocampus (98.54% compared to 45.49% with TH only) zhanggroup.org. This pre-treatment also significantly reduced tissue loss and led to higher myelin basic protein (MBP) ratios, indicative of improved white matter protection zhanggroup.org. Additionally, rats receiving this compound prior to TH showed improved motor coordination zhanggroup.org. These findings suggest that the combined action of CB1 antagonism and CB2 agonism by this compound plays a critical role in mitigating neurodegeneration and promoting brain recovery following ischemic insults.

Table 2: Neuroprotective Effects of this compound in Neonatal Rat Hypoxia-Ischemia Model

Treatment GroupBrain Hemispheres Neuroprotection (%)Hippocampus Neuroprotection (%)Tissue Loss (%)Myelin Basic Protein (MBP) RatioMotor Coordination (score)
Therapeutic Hypothermia (TH) Only72.93 zhanggroup.org45.49 zhanggroup.org27.56 zhanggroup.orgNot specified120.3 zhanggroup.org
This compound before TH95.8 zhanggroup.org98.54 zhanggroup.org9.51 zhanggroup.org1.01 zhanggroup.org171.3 zhanggroup.org
This compound after TH50.93 zhanggroup.org40.29 zhanggroup.org29.70 zhanggroup.org0.69 zhanggroup.org111.8 zhanggroup.org
Learning and Memory

While direct studies on this compound's effects on learning and memory in healthy subjects are limited, its significant neuroprotective properties in models of brain injury indirectly support the preservation of cognitive functions. In neonatal rat models of hypoxia-ischemia (HI), this compound has been shown to strongly reduce brain injury and associated white matter demyelination researchgate.netnih.govmdpi.comacs.orgnih.govresearchgate.netx-mol.net. This neuroprotection is crucial for maintaining the structural and functional integrity of brain regions vital for learning and memory.

For instance, treatment with this compound significantly reduced brain injury in neonatal rats subjected to HI. The residual injury in the whole hemisphere was reduced to 16.3% (compared to 46.5% in untreated HI animals), in the cerebral cortex to 7.3% (compared to 65.7%), and in the hippocampus to 16.0% acs.org. Furthermore, this compound administration even after the initial insult (e.g., 3 hours post-HI) demonstrated robust neuroprotective effects, reducing neurodegeneration and white matter damage nih.govuniurb.itacs.orgnih.gov.

Table 1: Reduction of Brain Injury by this compound in Neonatal Rat Hypoxia-Ischemia Model

Brain RegionUntreated HI (% Reduction)This compound-Treated (% Residual Injury)
Whole Hemisphere46.5%16.3%
Cerebral Cortex65.7%7.3%
HippocampusNot specified16.0%

This preservation of brain tissue, including the hippocampus (a key area for memory), suggests an indirect benefit for learning and memory capabilities by mitigating injury-induced deficits acs.orgresearchgate.net. This compound has also been shown to enhance cell proliferation and neurogenic response in the damaged hemisphere, particularly in female rats, further contributing to brain repair mechanisms researchgate.netmdpi.comnih.gov.

Emotional Processing

Similar to its effects on learning and memory, this compound's influence on emotional processing is largely inferred from its neuroprotective actions. The ECS is known to modulate emotional behavior nih.gov. By reducing brain damage and inflammation, this compound helps to maintain the integrity of neural circuits involved in emotional regulation. While direct studies specifically detailing this compound's impact on emotional processing in healthy or non-injured states are not prominently featured, its ability to mitigate neurological damage could indirectly support stable emotional states by preventing or reducing pathology-induced emotional dysregulation nih.govmdpi.comacs.org.

Peripheral System Functions

This compound's role in the peripheral system is more extensively documented, particularly due to its initial characterization as a peripherally restricted compound mdpi.comescholarship.orgnih.gov. Its CB1 antagonist and CB2 agonist activities allow it to modulate a range of peripheral physiological processes.

Energy Balance and Thermogenesis

This compound has demonstrated significant effects on energy balance, primarily by reducing food intake and body-weight gain. Studies in mice have shown that this compound, when administered systemically, can effectively reduce total food consumption and attenuate body-weight gain, with an efficacy comparable to that of rimonabant (B1662492), a known CB1 antagonist researchgate.netescholarship.orgnih.gov. This anorexic effect is attributed to this compound's action on peripheral CB1 receptors, particularly within the gastrointestinal tract, where endocannabinoids are thought to act as local orexigenic (appetite-stimulating) hormones escholarship.orgnih.govnih.govtandfonline.com. Notably, this compound does not appear to inhibit centrally mediated responses like hypothermia, further supporting its peripheral mechanism of action in this context escholarship.orgnih.gov.

Pain Modulation

This compound has been shown to modulate pain through peripheral mechanisms. It effectively blocks the analgesic effects of (R)-methanandamide, a stable anandamide analogue, in models of nocifensive behavior. This indicates that this compound inhibits peripheral CB1-mediated analgesia escholarship.orgnih.gov. This suggests a potential role for this compound in modulating pain signals that are processed via peripheral cannabinoid receptors.

Inflammatory and Immune Response

As a CB2 receptor agonist, this compound plays a role in modulating inflammatory and immune responses nih.govmdpi.comacs.org. CB2 receptors are predominantly expressed in immune system cells, including resident inflammatory cells within the CNS nih.govmdpi.comacs.org. Activation of CB2 receptors can dampen inflammatory responses by decreasing the activity of antigen-presenting cells (APCs) and down-regulating the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) nih.govacs.org. In the context of brain injury, this compound can reduce peripheral inflammatory responses and the recruitment of immune cells to the injury site by acting on CB2 receptors, thereby mitigating inflammation that contributes to CNS injury nih.govacs.org. Furthermore, this compound may reduce inflammatory and fibrotic states in the liver nih.gov.

Gastrointestinal Physiology

This compound's influence on gastrointestinal physiology is linked to its ability to reduce food intake by acting on peripheral CB1 receptors in the gut escholarship.orgnih.govnih.govresearchgate.net. The endocannabinoid system in the gastrointestinal tract plays a crucial role in regulating various functions, including intestinal motility, inflammation, and energy metabolism researchgate.netnih.govphysiology.org. Beyond its effects on appetite, this compound has also shown anti-tumor activity in gastrointestinal cancer models. In vitro studies demonstrated that this compound promotes apoptosis and impairs cell cycle progression in colon cancer cells (MCA38) in a dose-dependent manner mdpi.comnih.govnih.gov.

Table 2: Effects of this compound on Cancer Cell Cycle and Apoptosis (24h Treatment)

Cell Line (Cancer Type)This compound ConcentrationEffect on G0/G1 Phase ArrestEffect on Apoptosis
B16-F10 (Melanoma)10 µM+9%Slight increase
25 µMBlockedSlight increase
50 µMBlocked3-fold increase
MCA38 (Colon Cancer)10 µMNo changeProapoptotic pattern
25 µMSignificant increaseProapoptotic pattern
50 µMSignificant increaseProapoptotic pattern

Additionally, this compound reduced the migratory ability of both melanoma and colon cancer cells in a dose-dependent manner. For instance, 50 µM this compound reduced migration by 50% in melanoma and almost 60% in colon cancer cells, while 25 µM reduced migration by 30% in both cell types mdpi.com.

Table 3: Effects of this compound on Cancer Cell Migration (24h Treatment)

Cell Line (Cancer Type)This compound ConcentrationEffect on Cell Migration
B16-F10 (Melanoma)10 µMNo significant effect
25 µM-30%
50 µM-50%
MCA38 (Colon Cancer)10 µM-20%
25 µM-30%
50 µM-60%

Involvement in Disease States

The ECS plays a critical role in the pathophysiology of numerous diseases, and its modulation presents a promising avenue for therapeutic intervention. Research has explored the involvement of the ECS, and specifically this compound, in neurodegenerative processes, cancer progression, metabolic disorders, and neuroinflammation.

Neurodegenerative Processes

The endocannabinoid system is actively involved in modulating harmful events within the brain, such as glutamate (B1630785) excitotoxicity, oxidative stress, and inflammation, primarily through the activation or blockade of CB1 and CB2 cannabinoid receptors nih.govresearchgate.netx-mol.netresearchgate.netacs.org.

This compound has been investigated for its capacity to reduce neurodegeneration following brain injury. In a neonatal rat model of hypoxia-ischemia (HI), this compound demonstrated a strong ability to reduce brain injury, neurodegeneration, and white matter damage nih.govresearchgate.netx-mol.netcaymanchem.commdpi.comacs.orgacs.orgnih.gov. This neuroprotective effect was observed even when this compound was administered three hours after the hypoxic-ischemic insult, suggesting a potentially feasible therapeutic window for clinical application in perinatal brain injury nih.govresearchgate.netx-mol.netacs.orgacs.orgnih.gov.

Furthermore, this compound treatment led to a reduction in markers of astrogliosis and microglial activation, which are key cellular responses implicated in neuroinflammation and myelination deficiencies nih.govresearchgate.netx-mol.netacs.orgacs.orgnih.gov. The neuroprotective outcome of this compound was comparable to that achieved with the CB1 antagonist SR141716A, while the CB1 agonist WIN-55,212-2 was observed to reduce the neuroprotective effect of this compound. This suggests that the combined action of CB1 antagonism and CB2 agonism is crucial for its neuroprotective properties nih.govresearchgate.netx-mol.netacs.orgnih.gov. Beyond its neuroprotective effects, this compound has also been shown to enhance neurogenesis in female rats following hypoxia-ischemia mdpi.com.

Table 1: Effects of this compound in a Neonatal Hypoxia-Ischemia Model

Effect MeasuredObservation with this compound TreatmentRelevant Receptors/MechanismSource
Brain InjuryStrongly reducedCB1 antagonism / CB2 agonism nih.govresearchgate.netx-mol.netcaymanchem.commdpi.comacs.orgacs.orgnih.gov
NeurodegenerationReducedCB1 antagonism / CB2 agonism nih.govresearchgate.netx-mol.netacs.orgacs.orgnih.gov
White Matter DemyelinationReducedCB1 antagonism / CB2 agonism nih.govresearchgate.netx-mol.netcaymanchem.comacs.orgacs.orgnih.gov
Astrogliosis MarkersReducedReduction of neuroinflammation nih.govresearchgate.netx-mol.netacs.orgacs.orgnih.gov
Microglial Activation MarkersReducedReduction of neuroinflammation nih.govresearchgate.netx-mol.netacs.orgacs.orgnih.gov
Neurogenesis (Female Rats)EnhancedPromotes cell proliferation and tissue repair mdpi.com
Cancer Progression

The involvement of the endocannabinoid system in cancer progression is an area of ongoing research, with cannabinoids emerging as potential targets for disease management frontiersin.orgnih.govdntb.gov.uanih.govdntb.gov.ua. This compound, functioning as a CB2 agonist and CB1 antagonist, has been shown to mitigate several prometastatic properties of cancer cells nih.govnih.govdntb.gov.ua.

In studies utilizing mouse B16 melanoma and MCA38 colorectal cancer (CRC) cells, treatment with this compound resulted in a dose-dependent reduction in cell viability nih.govnih.govdntb.gov.ua. This decrease in viability was found to be partly mediated by the induction of apoptotic cell death and cell cycle arrest in the G0/G1 phase nih.govnih.govdntb.gov.ua. Furthermore, this compound demonstrated a dose-dependent inhibitory effect on the migration of both melanoma and CRC cells nih.govnih.govdntb.gov.ua. In an in vivo melanoma model, daily administration of this compound led to a decrease in the development of liver metastasis nih.govnih.govdntb.gov.ua.

Table 2: Antitumor and Antimetastatic Effects of this compound in Cancer Models

Cancer Cell TypeEffect of this compoundMechanism/ObservationSource
Melanoma (B16)Reduced cell viabilityApoptotic cell death, G0/G1 cell cycle arrest nih.govnih.govdntb.gov.ua
Colorectal Cancer (MCA38)Reduced cell viabilityApoptotic cell death, G0/G1 cell cycle arrest nih.govnih.govdntb.gov.ua
Melanoma (B16)Impaired cell migrationDose-dependent reduction nih.govnih.govdntb.gov.ua
Colorectal Cancer (MCA38)Impaired cell migrationDose-dependent reduction nih.govnih.govdntb.gov.ua
Melanoma (in vivo)Decreased liver metastasis developmentDaily treatment reduced metastatic growth nih.govnih.govdntb.gov.ua
Metabolic Disorders

The endocannabinoid system plays a homeostatic role in regulating various metabolic functions, including energy storage, nutrient transport, and modulating insulin (B600854) sensitivity wikipedia.org. Dysregulation of the ECS has been implicated in conditions such as obesity, diabetes, and atherosclerosis wikipedia.org. Overactivation of the CB1 receptor is particularly linked to metabolic alterations, making its pharmacological blockade a promising strategy for treating obesity physiology.org. However, the widespread distribution of CB1 receptors in the central nervous system has historically limited the therapeutic use of central CB1 antagonists due to associated negative central side effects escholarship.orgphysiology.org.

This compound, as a peripherally restricted CB1 cannabinoid antagonist and CB2 receptor agonist, has been shown to reduce food intake and body-weight gain in genetically obese ob/ob mice caymanchem.comescholarship.orgmedchemexpress.commedchemexpress.com. This effect is achieved without entering the brain or antagonizing central CB1-dependent responses, highlighting its potential for obesity research by specifically targeting peripheral CB1 receptors escholarship.orgmedchemexpress.commedchemexpress.com.

Neuroinflammation

Neuroinflammation, characterized by the activation of glial cells, is a common feature in various neurological disorders. The endocannabinoid system plays a significant role in modulating inflammatory processes within the brain nih.govresearchgate.netx-mol.netresearchgate.netacs.org. CB2 receptors, predominantly found on immune cells and resident inflammatory cells within the central nervous system, are crucial in modulating inflammatory responses healthline.comtechtarget.comnih.gov.

Research has demonstrated that this compound effectively reduces markers of astrogliosis and microglial activation in a neonatal rat model of hypoxia-ischemia, indicating a reduction in neuroinflammation nih.govresearchgate.netx-mol.netacs.orgacs.orgnih.gov. The inhibition of reactive astrogliosis and microglial activation by cannabinoid-related substances, including this compound, is considered a significant factor contributing to cell survival and the reduction of local tissue damage nih.gov. The dual action of this compound as a CB1 antagonist and CB2 agonist is suggested to be particularly effective in reducing inflammatory responses nih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H21ClN2O B110035 URB447 CAS No. 1132922-57-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenylpyrrol-3-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O/c1-17-22(25(29)20-10-6-3-7-11-20)23(27)24(19-8-4-2-5-9-19)28(17)16-18-12-14-21(26)15-13-18/h2-15H,16,27H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXYGMKEFDUWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1CC2=CC=C(C=C2)Cl)C3=CC=CC=C3)N)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649012
Record name {4-Amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132922-57-6
Record name URB-447
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132922576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {4-Amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name URB-447
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Urb447: a Synthetic Cannabinoid Receptor Modulator

Chemical Classification and Ligand Profile

URB447, chemically identified as {4-amino-1-(4-chlorobenzyl)-2-methyl-5-phenyl-1H-pyrrole-3-ylmethanone}, is a synthetic cannabinoid receptor ligand characterized by a pyrrole (B145914) scaffold with various substitutions acs.orgnih.govresearchgate.net.

Dual Cannabinoid Receptor Activity this compound exhibits a distinct dual activity profile, acting as an antagonist at the Cannabinoid 1 Receptor (CB1R) and an agonist at the Cannabinoid 2 Receptor (CB2R)acs.orgnih.govresearchgate.netmdpi.commdpi.comresearchgate.netcaymanchem.comnih.govbioscience.co.uktheclinivex.comphysiology.org. It binds to both CB1 and CB2 receptors with submicromolar affinity and good stereoselectivity, with a CB2/CB1 ratio of 9 < 10acs.orgnih.govresearchgate.net.

ReceptorSpeciesLigand/AssayIC50 (nM)
CB1Rat[3H]-WIN 55,212-2 binding (cerebellar membranes)313
CB1RatWIN55,212-2 induced GTPγS binding4900
Cannabinoid 2 Receptor (CB2R) Agonism Concurrently, this compound acts as an agonist at the CB2 receptoracs.orgnih.govresearchgate.netmdpi.commdpi.comresearchgate.netcaymanchem.comnih.govbioscience.co.uktheclinivex.comphysiology.org. This agonistic activity is significant given the role of CB2 receptors primarily in immune system cells and their modulation of inflammatory responsesacs.orgnih.gov. This compound inhibits β-adrenergic agonist Isoproterenol-induced cAMP accumulation in HEK-293 cells stably expressing mouse CB2 receptorsmedchemexpress.com. It also inhibits the binding of the CB receptor agonist [3H]-WIN 55,212-2 to CHO-K1 cells expressing the human CB2 receptor with an IC50 of 41 nMcaymanchem.combioscience.co.ukinvivochem.cn.
ReceptorSpeciesLigand/AssayIC50 (nM)
CB2Human[3H]-WIN 55,212-2 binding (CHO-K1 cells)41
CB2MouseIsoproterenol-induced cAMP accumulation (HEK-293 cells)100-30000

Pharmacokinetic Profile Considerations

A key aspect of this compound's pharmacological profile is its peripherally restricted nature, which has implications for its therapeutic applications.

Peripherally Restricted Nature and Blood-Brain Barrier Permeability this compound is characterized as a peripherally restricted compound, meaning it does not readily cross the blood-brain barrier (BBB) in adult animalsacs.orgnih.govresearchgate.nettheclinivex.commedchemexpress.comnih.gov. This limited brain penetrance is a crucial feature, as it allows this compound to exert its effects on peripheral cannabinoid receptors without antagonizing central CB1-dependent responses, thereby avoiding central nervous system (CNS) side effects associated with brain-permeable CB1 antagonistsresearchgate.netnih.govtheclinivex.commedchemexpress.commedchemexpress.comnih.gov.

Research in mice has shown that plasma this compound levels peaked 30 minutes after intraperitoneal injection (Cmax 596 ± 117 nM), and maximal tissue levels were reached 15 minutes post-injection in liver (Cmax 4.3 ± 0.7 nmol/g) and white adipose fat (Cmax 42 ± 12.2 nmol/g) nih.gov. Notably, this compound was not detected in brain tissue at any time after administration (detection limit 10 pmol/g), supporting its peripherally restricted nature nih.gov. This suggests that its observed effects, such as reducing food intake and body-weight gain, are due to its engagement with peripheral CB receptors medchemexpress.comnih.gov. While there is no information on this compound pharmacokinetics or its ability to cross the BBB in neonatal rats, it is hypothesized that its neuroprotective effects after hypoxia-ischemia in neonates might be due to both peripheral and central effects, as the BBB can become permeable after such injury, allowing this compound to enter the CNS acs.orgnih.govresearchgate.net.

ParameterValue (in Swiss mice, 20 mg/kg i.p.)
Cmax (Plasma)596 ± 117 nM
Cmax (Liver)4.3 ± 0.7 nmol/g
Cmax (White Adipose Fat)42 ± 12.2 nmol/g
Brain DetectionNot detected (detection limit 10 pmol/g)

Implications for Central Versus Peripheral Pharmacological Actions

This compound is a synthetic cannabinoid receptor modulator characterized by its unique pharmacological profile as a mixed CB1 receptor antagonist and CB2 receptor agonist. This dual action, coupled with its distinct pharmacokinetic properties, leads to significant implications for its central versus peripheral pharmacological actions, particularly in adult and neonatal contexts. nih.govwikipedia.orgwikipedia.orgwikidata.orgguidetoimmunopharmacology.orgnih.govnih.govnih.gov

Peripheral Restriction and CB1 Antagonism

A defining characteristic of this compound in adult animals is its peripheral restriction; it does not readily cross the blood-brain barrier (BBB). nih.govwikipedia.orgguidetoimmunopharmacology.orgiiab.me This property was specifically engineered to circumvent the centrally mediated side effects, such as psychiatric disturbances, associated with brain-permeant CB1 receptor antagonists like rimonabant (B1662492). nih.govguidetoimmunopharmacology.org

In the periphery, this compound acts as a CB1 receptor antagonist. This peripheral CB1 blockade has been shown to reduce food intake and body-weight gain in mice, demonstrating an efficacy comparable to that of rimonabant but without impacting the central nervous system. wikipedia.orgguidetoimmunopharmacology.orgiiab.me Research suggests that this anorexic effect stems from the antagonism of CB1 receptors located in peripheral organs, such as the gastrointestinal tract, where endocannabinoids may function as local orexigenic hormones. nih.govguidetoimmunopharmacology.orgiiab.meunimelb.edu.au

Furthermore, this compound has been observed to inhibit peripheral CB1-mediated analgesia. In studies involving mice, pretreatment with this compound completely blocked the analgesic effects of (R)-methanandamide, a stable anandamide (B1667382) analogue known to exert its analgesic actions through a peripheral mechanism. guidetoimmunopharmacology.orgiiab.me

To highlight the distinction between central and peripheral CB1 antagonism, studies have compared this compound's effects with those of the potent CB1 agonist WIN55,212-2 and the centrally active CB1 antagonist rimonabant. Unlike rimonabant, this compound failed to inhibit WIN55,212-2-induced hypothermia or catalepsy, two well-established central CB1-dependent responses. This provides strong evidence that this compound selectively prevents peripherally mediated cannabinoid responses in adult mice. guidetoimmunopharmacology.orgiiab.me

Table 1: Comparative Effects of this compound and Rimonabant on Central vs. Peripheral CB1-Mediated Responses in Mice

Response TypeAssayThis compound (20 mg/kg, i.p.)Rimonabant (2-5 mg/kg, i.p.)Reference
Peripheral (R)-methanandamide-induced analgesiaBlocked guidetoimmunopharmacology.orgiiab.meBlocked guidetoimmunopharmacology.orgiiab.me guidetoimmunopharmacology.orgiiab.me
Central WIN55,212-2-induced hypothermiaUnaffected guidetoimmunopharmacology.orgiiab.meAttenuated guidetoimmunopharmacology.orgiiab.me guidetoimmunopharmacology.orgiiab.me
Central WIN55,212-2-induced catalepsyUnaffected guidetoimmunopharmacology.orgiiab.meReversed guidetoimmunopharmacology.orgiiab.me guidetoimmunopharmacology.orgiiab.me

CB2 Receptor Agonism and Neuroprotective Actions

Beyond its CB1 antagonism, this compound also functions as a CB2 receptor agonist. nih.govwikipedia.orgwikipedia.orgwikidata.orgguidetoimmunopharmacology.orgnih.govnih.govnih.gov While CB2 receptors were historically considered predominantly peripheral, primarily expressed in immune cells and involved in inflammation and pain responses, they have now been identified within the central nervous system, particularly active during inflammatory responses. nih.govwikidata.orgnih.govlipidmaps.org

This CB2 agonism contributes to this compound's pharmacological profile, especially in conditions where the blood-brain barrier may be compromised. For instance, in models of neonatal hypoxia-ischemia (HI) in rats, this compound has demonstrated significant neuroprotective effects, reducing brain injury and white matter demyelination. wikipedia.orgnih.govguidetopharmacology.orgmybiosource.comuni.lu Researchers suggest that in such pathological states, where the BBB becomes permeable, this compound may gain access to the CNS, allowing its CB2 agonistic (and potentially CB1 antagonistic) actions to modulate neuronal, glial, and microglial cells, thereby contributing to neuroprotection. guidetopharmacology.orgmybiosource.com CB2 receptor activation is known to dampen post-traumatic inflammation and enhance neurogenesis, further supporting its role in brain injury recovery. wikipedia.orglipidmaps.orgmybiosource.com

Table 2: this compound Receptor Affinity

ReceptorSpeciesIC50 (nM)ActionReference
CB1Rat313Antagonist wikipedia.org
CB2Human41Agonist wikipedia.org

Table 3: Reduction of Brain Injury by this compound in Neonatal Hypoxia-Ischemia (HI) Model

Brain RegionResidual Injury after this compound Treatment (%)Reference
Whole Hemisphere16.3 guidetopharmacology.orgmybiosource.com
Cerebral Cortex7.3 guidetopharmacology.orgmybiosource.com
Hippocampus16.0 guidetopharmacology.orgmybiosource.com

Pharmacological Actions and Therapeutic Potential of Urb447

Neuroprotective and Neuroregenerative Effects

The neuroprotective and neuroregenerative capabilities of URB447 are multifaceted, involving the reduction of tissue damage, improvement of neurological outcomes, preservation of vital brain structures, and modulation of neurogenesis.

Studies utilizing neonatal rat models of hypoxia-ischemia have consistently shown this compound's efficacy in ameliorating the severe consequences of HI, a condition that can lead to hypoxic-ischemic encephalopathy (HIE) in newborns acs.orgnih.govmdpi.comresearchgate.netnih.govnih.gov. This therapeutic effect is observed whether this compound is administered prior to or after the hypoxic-ischemic insult, with post-injury administration demonstrating effectiveness within a clinically relevant therapeutic window acs.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.net.

This compound has been shown to significantly reduce the extent of brain injury and infarct volume in neonatal HI models. In experiments where this compound was administered one hour before HI, the compound substantially decreased brain injury. For instance, the residual injury in the whole hemisphere was reduced to 16.3%, in the cerebral cortex to 7.3%, and in the hippocampus to 16.0% compared to the severe damage observed in untreated HI animals (46.5% reduction in ipsilateral hemisphere, 65.7% in cerebral cortex) acs.orgnih.gov.

Furthermore, when administered 30 minutes or 3 hours after the insult, this compound continued to exhibit a robust neuroprotective effect. Residual injury in the whole hemisphere was 4.3% and 12.0%, respectively, for the 30-minute and 3-hour post-treatment groups. Corresponding figures for the cerebral cortex were 4.6% and 15.4%, and for the hippocampus, 8.1% and 11.2% acs.orgnih.govresearchgate.net. This effect is comparable to that of SR141716A, a selective CB1 receptor antagonist, suggesting that CB1 receptor blockade may be a primary mechanism underlying its neuroprotective action. Conversely, the neuroprotective effect of this compound was diminished by the CB1/CB2 receptor agonist WIN-55,212-2, further supporting the involvement of CB1 receptors acs.orgnih.govresearchgate.netresearchgate.net.

Table 1: Reduction of Brain Injury and Infarct Volume by this compound in Neonatal HI Models

Brain RegionHI Group (% Reduction)This compound (1h PRE) (% Residual Injury) acs.orgnih.govThis compound (30min POST) (% Residual Injury) acs.orgnih.govresearchgate.netThis compound (3h POST) (% Residual Injury) acs.orgnih.govresearchgate.net
Whole Hemisphere46.5%16.3%4.3%12.0%
Cerebral Cortex65.7%7.3%4.6%15.4%
HippocampusN/A16.0%8.1%11.2%

This compound significantly improves neuropathological scores following neonatal HI. In studies, animals treated with this compound showed markedly lower signs of injury, with a global neuropathological score of 4.40 ± 7.78 points, which was significantly lower than non-treated HI animals and similar to sham controls mdpi.comnih.gov. This beneficial effect was observed in both male and female rats. For instance, in the cortex, the HI group scored 7.47 ± 1.65 points, while the this compound-treated group scored 1.65 ± 3.31 points. Similarly, hippocampal neuropathological scores were significantly reduced in this compound-treated animals compared to HI groups mdpi.comnih.gov.

Table 2: Neuropathological Scores in Neonatal HI Models with this compound Treatment

Group (Sex)Global Neuropathological Score (Points) mdpi.comnih.govCortical Neuropathological Score (Points) mdpi.comnih.govHippocampal Neuropathological Score (Points) mdpi.comnih.gov
Sham00N/A
HI (Total)N/A7.47 ± 1.658.10 ± 2.23
HI (Males)19.40 ± 3.107.90 ± 1.66N/A
HI (Females)17.00 ± 6.877.00 ± 3.50N/A
This compound4.40 ± 7.781.65 ± 3.31N/A
This compound (Males)6.40 ± 8.672.40 ± 3.72N/A
This compound (Females)N/A0.90 ± 2.85N/A

A significant finding in this compound research is its capacity to preserve white matter and reduce demyelination following hypoxic-ischemic insults acs.orgnih.govresearchgate.netnih.gov. White matter is particularly vulnerable to perinatal asphyxia, and its injury is a common characteristic of HIE acs.orgnih.gov. This compound administration, especially within a 3-hour post-injury window, has been shown to reduce white matter damage, alongside a reduction in markers of astrogliosis and microglial activation, which contribute to the inflammatory responses in the central nervous system acs.orgnih.govresearchgate.netnih.gov.

This compound exhibits a notable ability to modulate neurogenesis, the process of generating new neurons, in the context of HI. This modulation contributes to its neurorestorative effects mdpi.comnih.govnih.govsciprofiles.com.

A key aspect of this compound's neurogenic modulation is its enhancement of cell proliferation, particularly in the damaged hemisphere of neonatal rats subjected to HI mdpi.comnih.govnih.govsciprofiles.com. While the effect on cell proliferation in the ipsilateral hippocampi of males was not significantly increased compared to HI, in females, this compound treatment led to similar numbers of proliferating (Ki67+) cells in both contralateral and ipsilateral hippocampi, effectively restoring cell counts that were significantly reduced in the HI group mdpi.comnih.gov. This suggests a sex-specific neurorestorative effect, with this compound enhancing cell proliferation and the number of neuroblasts predominantly in females, indicating a dual neuroprotective/neurorestorative action in females and primarily neuroprotective in males mdpi.comnih.govnih.govsciprofiles.com.

Table 3: Effect of this compound on Cell Proliferation (Ki67+ cells/mm²) in Hippocampus after HI

Group (Sex)Contralateral Hippocampus (cells/mm²) mdpi.comnih.govIpsilateral Hippocampus (cells/mm²) mdpi.comnih.gov
Sham (Males)348 ± 126440 ± 246
HI (Males)548 ± 150112 ± 311
This compound (Males)N/A300 ± 234
Sham (Females)450 ± 146469 ± 91
HI (Females)N/ASignificantly reduced vs. contralateral
This compound (Females)473 ± 117469 ± 106

In Neonatal Hypoxia-Ischemia (HI) and Hypoxic-Ischemic Encephalopathy (HIE) Models

Modulation of Neurogenesis
Increase in Neuroblast Counts

Research indicates that this compound significantly enhances neurogenesis, specifically by increasing neuroblast counts and cell proliferation within the dentate gyrus following hypoxia-ischemia (HI) in neonatal rats. wikipedia.orgwikipedia.org This neurogenic effect is particularly notable in females, where this compound treatment led to increased cell proliferation and neuroblast counts compared to untreated counterparts. wikipedia.orgwikidata.orgwikipedia.orguni.luwikipedia.orgguidetopharmacology.org The agonistic activity of this compound at the CB2 receptor is believed to contribute to this enhanced neurogenesis, as CB2 receptor activation is known to promote neural progenitor proliferation. wikipedia.org Studies involving other cannabinoid receptor agonists, such as (R)-(+)-WIN-55,212-2, have similarly demonstrated increased cell proliferation and expression of neuroblast markers like doublecortin after HI. wikipedia.orguni.lu

Sex-Dependent Differential Effects in Neuroprotection and Neurogenesis

This compound exhibits distinct sex-dependent effects in its neuroprotective and neurogenic capacities. While the compound demonstrates robust neuroprotective benefits in both male and female rats subjected to neonatal HI, evidenced by reduced brain infarct areas and improved neuropathological scores, its neurogenic effects are primarily observed in females. wikipedia.orgwikidata.orgwikipedia.orguni.luwikipedia.org In female rats, this compound treatment led to a significant increase in cell proliferation and neuroblast counts, a response not consistently observed in males. wikipedia.orgwikidata.orgwikipedia.orguni.luwikipedia.orgguidetopharmacology.org This suggests that this compound provides a general neuroprotective effect across both sexes, but offers an additional "neurorestorative" or neurogenic benefit specifically in females. wikipedia.orgwikidata.orgwikipedia.orguni.luwikipedia.org These findings highlight the importance of considering sex as a biological variable in neurological research, as brain development and responses to injury can vary between sexes. wikipedia.orguni.lu

Interactions with Therapeutic Hypothermia

Therapeutic hypothermia (TH) is the current standard of care for neonatal hypoxic-ischemic encephalopathy (HIE), yet its efficacy is limited, benefiting only approximately 50% of cases. wikipedia.orgwikipedia.orgwikipedia.orgnih.gov The potential of cannabinoids like this compound as adjunctive neuroprotective strategies is under investigation. wikipedia.orgwikipedia.orgwikipedia.orgnih.gov A study exploring the combined effects of this compound and TH in neonatal rats demonstrated enhanced neuroprotection when this compound was administered prior to TH. nih.gov

Table 1: Neuroprotective Efficacy of this compound in Combination with Therapeutic Hypothermia in Neonatal Rats

Treatment GroupBrain Hemisphere Neuroprotection (%) nih.govHippocampus Neuroprotection (%) nih.govTissue Loss (%) nih.gov
Therapeutic Hypothermia (TH) only72.9345.4927.56
This compound before TH95.898.549.51
This compound after TH50.9340.2929.70

This data indicates that pre-treatment with this compound significantly augmented the neuroprotective outcomes, leading to a higher percentage of neuroprotection and reduced tissue loss compared to TH alone or this compound administered post-TH. nih.gov Therapeutic hypothermia itself is known to modulate and enhance endogenous reparative processes, including neurogenesis, suggesting a potential synergistic interaction with cannabinoid-mediated effects. wikipedia.org

Regulation of Cellular and Molecular Events in Brain Injury

The endocannabinoid system (ECS), through its primary receptors CB1 and CB2, plays a crucial role in modulating the deleterious cellular and molecular events that occur following brain injury, such as hypoxia-ischemia. These events include glutamate (B1630785) excitotoxicity, oxidative stress, and inflammatory responses. wikipedia.orgwikipedia.orgwikidata.orgiiab.mewikipedia.org

Attenuation of Glutamate Excitotoxicity

This compound contributes to neuroprotection by attenuating glutamate excitotoxicity, a major mechanism of neuronal damage in brain injury. The ECS is actively involved in regulating glutamate excitotoxicity after HI. wikipedia.orgwikipedia.orgwikidata.orgiiab.mewikipedia.org CB1 receptors, predominantly expressed in the central nervous system, are key in mediating the regulation of excitotoxicity. wikipedia.org Activation of CB1 receptors can provide protection against glutamate-induced excitotoxicity, potentially by hyperpolarizing neuronal membranes and thereby inhibiting the release of glutamate. nih.gov Conversely, the CB1 antagonist action of this compound may mitigate excitotoxicity by preventing the exacerbation of neuronal damage that can result from decreased inhibitory neurotransmission. nih.gov

Reduction of Oxidative Stress

This compound also plays a role in reducing oxidative stress, another critical component of brain injury pathology. The ECS is implicated in regulating oxidative stress following HI. wikipedia.orgwikipedia.orgwikidata.orgiiab.mewikipedia.org Cannabinoids, through their interaction with neuronal CB1 receptors, have been shown to reduce the production of reactive oxygen species (ROS), which are harmful byproducts of oxidative processes. wikipedia.org

Modulation of Inflammatory Responses in the Central Nervous System

A significant aspect of this compound's therapeutic potential lies in its ability to modulate inflammatory responses within the central nervous system. Inflammation is a key contributor to secondary brain damage after injury. wikipedia.orgwikipedia.orgwikidata.orgiiab.mewikipedia.org CB2 receptors, primarily found on immune system cells, are central to regulating these inflammatory responses. wikipedia.orgwikipedia.org As a CB2 agonist, this compound can effectively dampen peripheral inflammatory responses and reduce the recruitment of immune cells to the site of injury. wikipedia.org Studies have shown that this compound treatment leads to a reduction in markers associated with astrogliosis and microglial activation, indicating a decrease in glial-mediated inflammatory processes. wikipedia.orgiiab.mewikipedia.org Furthermore, activation of CB2 receptors can attenuate the polarization of pro-inflammatory M1 macrophages while promoting the expression of anti-inflammatory M2 markers, which contributes to reducing cerebral edema and improving neurobehavioral outcomes. nih.gov

Attenuation of Astrogliosis

Studies utilizing models of hypoxia-ischemia (HI) in neonatal rats have shown that this compound can significantly reduce brain injury and associated white matter damage. A key aspect of its neuroprotective effect involves the attenuation of astrogliosis, a reactive process of astrocytes often observed in response to central nervous system (CNS) injury nih.govacs.orgresearchgate.netx-mol.netnih.gov. In this compound-treated rats, glial fibrillary acidic protein (GFAP) immunostaining patterns, indicative of reactive astrogliosis, appeared similar to those in control animals, suggesting a reduction in this inflammatory response nih.gov. This effect contributes to improved cell survival and reduced local tissue damage nih.gov. The neuroprotective actions of this compound are consistent with the broader understanding of the endocannabinoid system's role in modulating neurodegenerative processes nih.govacs.orgx-mol.netnih.gov.

Reduction of Microglial Activation

In addition to astrogliosis, this compound has been observed to reduce microglial activation, another critical component of neuroinflammation following brain injury nih.govacs.orgresearchgate.netx-mol.netnih.gov. Microglia, the resident immune cells of the CNS, become activated in response to insults, contributing to inflammation and tissue damage. Research indicates that this compound treatment leads to a decrease in ionized calcium-binding adapter molecule 1 (Iba-1) immunostaining, a marker for microglial activation, bringing levels closer to those seen in control subjects nih.gov. This reduction in reactive microgliosis, alongside astrogliosis attenuation, is considered a significant factor in the neuroprotective benefits offered by this compound and other cannabinoid-related substances nih.gov. The compound's interaction with CB1 and CB2 receptors on neuronal, glial, and microglial cells is hypothesized to mediate these effects nih.govresearchgate.netacs.org.

Table 1: Effects of this compound on Neuroinflammation Markers in Neonatal Hypoxia-Ischemia Model

MarkerEffect of this compound Treatment (vs. Untreated HI)Reference
Astrogliosis (GFAP)Reduced nih.govacs.org
Microglial Activation (Iba-1)Reduced nih.govacs.org
Brain Injury (Infarct Size)Significantly Reduced nih.govacs.org
White Matter DemyelinationReduced nih.govacs.org

Antineoplastic and Antimetastatic Effects

Beyond its neuroprotective capabilities, this compound has demonstrated promising antineoplastic and antimetastatic effects, particularly in in vitro studies on various cancer cell lines. This synthetic cannabinoid has been investigated for its ability to influence cancer cell viability, induce apoptosis, and dysregulate the cell cycle nih.govsciforum.netsciforum.netnih.govdntb.gov.uaresearchgate.netresearchgate.net.

In Vitro Studies on Cancer Cell Lines

Research into this compound's anticancer properties has primarily utilized mouse B16 melanoma cells and murine colon carcinoma (MCA38) cells, revealing a multi-faceted approach to inhibiting tumor progression nih.govsciforum.netsciforum.netnih.govdntb.gov.uaresearchgate.netresearchgate.net.

This compound has been shown to induce a dose-dependent decrease in the viability of both melanoma and colorectal cancer (CRC) cells nih.govsciforum.netsciforum.netnih.govdntb.gov.uaresearchgate.net. For instance, in B16-F10 melanoma cells, treatment with 10 µM this compound did not significantly affect cell viability after 24 hours, but at 48 hours, it reduced viability by approximately 10%. Higher concentrations of 25 µM and 50 µM led to more pronounced reductions, with 40% and 60% cell death, respectively, after 48 hours nih.gov. A similar trend was observed in MCA38 colon cancer cells, where 10 µM this compound reduced viability by about 10% after 48 hours, while 25 µM and 50 µM resulted in approximately 40% and 67% reduction in cell viability, respectively, at the same time point nih.govsciforum.netsciforum.net.

Table 2: Dose-Dependent Reduction in Cancer Cell Viability by this compound

Cell Line (Time Point)This compound Concentration (µM)Cell Viability Reduction (%)Reference
B16-F10 Melanoma (48h)10~10 nih.gov
25~40 nih.gov
50~60 nih.gov
MCA38 Colon Cancer (48h)10~10 nih.govsciforum.netsciforum.net
25~40 nih.govsciforum.netsciforum.net
50~67 nih.govsciforum.netsciforum.net

The observed reduction in cell viability is partly mediated by the induction of apoptotic cell death nih.govsciforum.netsciforum.netnih.govdntb.gov.uaresearchgate.net. This compound promotes apoptosis in a dose-dependent manner in both B16-F10 melanoma and MCA38 colon cancer cells nih.govsciforum.net. After 24 hours, 50 µM this compound increased early apoptotic cell counts by 3-fold in melanoma cells nih.gov. In MCA38 cells, 10 µM this compound increased the percentage of apoptotic cells by 2.5-fold, while 25 µM and 50 µM led to a 4-fold augmentation in early apoptotic cell numbers nih.govsciforum.net. This pro-apoptotic effect is a significant mechanism by which this compound exerts its antitumor activity nih.govsciforum.netsciforum.net.

Table 3: Induction of Apoptotic Cell Death by this compound

Cell Line (Time Point)This compound Concentration (µM)Increase in Early Apoptotic Cells (Fold)Reference
B16-F10 Melanoma (24h)503 nih.gov
MCA38 Colon Cancer (24h)102.5 nih.govsciforum.net
25, 504 nih.govsciforum.net

This compound treatment has been shown to alter the cell cycle in both melanoma and colon cancer models, leading to a significant arrest in the G0/G1 phase nih.govsciforum.netsciforum.netnih.govdntb.gov.uaresearchgate.netresearchgate.netresearchgate.net. In B16 melanoma cells, 10 µM this compound increased the percentage of cells in the G0/G1 phase by 9% after 24 hours, compared to control cells. Higher concentrations of 25 µM and 50 µM also effectively blocked the cell cycle in the G0/G1 phase nih.gov. For MCA38 colon cancer cells, while 10 µM this compound did not induce significant changes after 24 hours, both 25 µM and 50 µM concentrations significantly increased G0/G1 phase arrest nih.govsciforum.net. This cell cycle dysregulation, characterized by a decrease in S phase cell counts, contributes to the reduced tumor cell viability observed with this compound treatment nih.govresearchgate.net.

Table 4: Cell Cycle Dysregulation and G0/G1 Phase Arrest by this compound

Cell Line (Time Point)This compound Concentration (µM)Increase in G0/G1 Phase Cells (%)Reference
B16-F10 Melanoma (24h)10~9 nih.gov
25, 50Significant arrest nih.gov
MCA38 Colon Cancer (24h)25, 50Significant increase nih.govsciforum.net
Impairment of Cell Migration

This compound has demonstrated a dose-dependent impairment of cell migration in various cancer cell lines, including melanoma (B16-F10) and colon cancer (MCA38) cells nih.govmdpi.comnih.govdntb.gov.uaresearchgate.netsemanticscholar.org. Studies utilizing wound healing assays have shown that this compound significantly reduces the migratory ability of these cells. For instance, a concentration of 50 µM this compound led to a 50% reduction in migration in melanoma cells and nearly a 60% reduction in colon cancer cells. At 25 µM, an anti-migratory effect was observed, decreasing migration potential by 30% in both cell types. While 10 µM this compound did not significantly affect melanoma cell migration after 24 hours, it reduced colon cancer cell migration by 20% nih.govmdpi.com.

Table 1: Effect of this compound on Cancer Cell Migration

Cell TypeThis compound Concentration (µM)Migration Reduction (%)
Melanoma5050 nih.govmdpi.com
Melanoma2530 nih.govmdpi.com
Melanoma10No significant effect nih.govmdpi.com
Colon Cancer50~60 nih.govmdpi.com
Colon Cancer2530 nih.govmdpi.com
Colon Cancer1020 nih.govmdpi.com
Effects on Matrix-Degrading Proteins (e.g., MMP2, MMP9)

Despite its anti-migratory effects, research indicates that this compound does not significantly alter the secretion of matrix metalloprotease 2 (MMP2) and matrix metalloprotease 9 (MMP9) in tumor cells mdpi.comnih.govresearchgate.netdntb.gov.ua. Although a slight trend in influence on MMP-2 and MMP-9 secretion was observed, it did not result in a statistically significant change after 24 hours of treatment mdpi.com.

In Vivo Studies on Tumor Models

In vivo investigations have provided compelling evidence for the antitumor and antimetastatic effects of this compound in preclinical models.

Reduction of Metastatic Burden (e.g., Liver Metastasis in Melanoma)

Daily treatment with this compound has been shown to reduce the metastatic burden in animal models, particularly in melanoma liver metastasis nih.govmdpi.comnih.govsciforum.netresearchgate.netdntb.gov.uasciforum.net. In a melanoma model of liver metastasis, daily intraperitoneal injection of 1 mg/kg this compound led to a 25% reduction in metastatic growth in the liver compared to vehicle-treated groups nih.govmdpi.com. Similarly, in a colon carcinoma liver metastasis model, this compound treatment reduced the liver metastasis area by approximately 30% after 14 days of tumor development sciforum.net. The observed reduction in cell viability, cell cycle arrest, and proapoptotic action of this compound are believed to partly mediate these in vivo effects nih.gov.

Table 2: In Vivo Reduction of Metastatic Burden by this compound

Tumor ModelTreatment RegimenMetastatic Burden Reduction
Melanoma (Liver Metastasis)1 mg/kg this compound daily i.p.25% nih.govmdpi.com
Colon Carcinoma (Liver Metastasis)1 mg/kg this compound daily i.p.~30% sciforum.net
Potential Influence on the Tumor Microenvironment

Beyond its direct effects on tumor cells, this compound may also exert a beneficial influence on the colonized organ's microenvironment nih.gov. It is hypothesized that this compound could reduce the inflammatory and fibrotic status of the liver, thereby impairing immune suppression and the accumulation of tumor-associated collagen. This action could contribute to slowing down tumor growth by modulating the CB2-stimulated microenvironment, particularly involving liver non-parenchymal cells nih.gov.

Role of CB2 Receptor in Antitumor Action

This compound's antitumor actions are significantly mediated through its agonistic activity on the CB2 receptor nih.govmdpi.comnih.govdntb.gov.uaresearchgate.netinvivochem.cnresearchgate.net. Activation of the CB2 receptor by this compound has been linked to several key anticancer mechanisms, including dose-dependent reduction in cancer cell viability, induction of tumor cell apoptosis, and cell cycle arrest, specifically in the G0/G1 phase nih.govmdpi.comnih.govsciforum.netresearchgate.net. Previous research on CB2 receptor agonists has also indicated their role in increasing Caspase 3 and 7 activity and stimulating PARP expression, contributing to the observed proapoptotic effects nih.gov. The activation of CB2 receptors on melanoma cells can lead to G1-cell cycle arrest by inhibiting Akt/pRb signaling molecules, activating caspase-3, and stimulating reactive oxygen species (ROS) production researchgate.net. Furthermore, CB2 receptor activation has been implicated in modulating neurogenesis and cell proliferation in other contexts, suggesting a broader role in cellular regulation mdpi.com.

Metabolic Regulation and Anti-Obesity Research

This compound has also shown promise in the area of metabolic regulation and anti-obesity research. It is characterized as a peripherally restricted CB1 antagonist and CB2 agonist, meaning it exerts its effects primarily outside the central nervous system, thereby avoiding the psychiatric side effects associated with centrally acting CB1 antagonists researchgate.netnih.govresearchgate.netmdpi.comescholarship.org.

Studies in mice have demonstrated that this compound effectively reduces food intake and body weight gain with an efficacy comparable to that of rimonabant (B1662492), a known CB1 antagonist nih.govescholarship.org. This anorexiant activity is attributed to its ability to block CB1 receptors located in peripheral organs, such as the gastrointestinal tract, where endocannabinoids may function as local orexigenic hormones nih.govescholarship.org. The compound has been shown to improve metabolic parameters without impacting the central nervous system, marking it as a significant advancement in the development of safer obesity treatments researchgate.net. This compound was not detected in brain tissue after systemic administration, confirming its peripheral restriction nih.govescholarship.org.

Modulation of Food Intake and Body Weight

Cannabinoid CB1 receptor antagonists are known to reduce body weight in both rodents and humans. However, their clinical application as anti-obesity agents has been significantly limited by centrally mediated adverse effects such as nausea, anxiety, and depression. nih.govnih.govnih.gov this compound, with its peripherally restricted nature, offers a promising approach to circumvent these central liabilities while still modulating energy balance. nih.govnih.govnih.gov

Reduction of Total Food Consumption

Studies in Swiss mice have demonstrated that this compound effectively reduces total food consumption. While a low dose (5 mg/kg, i.p.) showed no significant effect, a higher dose (20 mg/kg, i.p.) drastically reduced food intake over a 24-hour period. nih.govnih.gov This effect was comparable in magnitude to that observed with rimonabant (20 mg/kg, i.p.), a well-known CB1 antagonist. nih.govnih.gov Importantly, this compound at 20 mg/kg did not alter motor activity, suggesting that its reduction in food intake is a specific anorexic effect rather than a result of non-specific behavioral changes. nih.govnih.gov Furthermore, systemic administration of this compound was effective in suppressing fat sham intake, indicating its role in controlling dietary fat consumption. guidetopharmacology.org

Table 1: Effect of this compound on Food Intake in Swiss Mice

CompoundDose (mg/kg, i.p.)Effect on Total Food Consumption (24h)
Vehicle-No effect
This compound5No effect
This compound20Drastically reduced
Rimonabant20Drastically reduced (mimicked this compound) nih.govnih.gov
Impact on Body-Weight Gain

In genetically obese ob/ob mice, daily treatment with this compound (20 mg/kg, i.p.) for two weeks resulted in a significant reduction in food consumed throughout the treatment period. nih.govnih.govwikidata.org This reduction in food intake was accompanied by a significant attenuation of body-weight gain. nih.govnih.govguidetoimmunopharmacology.orgwikidata.org The magnitude of this effect on body-weight gain was similar to that produced by rimonabant (20 mg/kg, i.p.) in the same experimental setup. nih.govnih.gov

Table 2: Impact of this compound on Food Consumption and Body-Weight Gain in Ob/Ob Mice (2 weeks)

CompoundDose (mg/kg, i.p.)Effect on Food ConsumptionEffect on Body-Weight Gain
This compound20 (daily)Significant reductionSignificant attenuation
Rimonabant20 (daily)Significant reductionSignificant attenuation

Peripheral Mechanism of Action in Metabolic Effects

The anorexic and anti-obesity effects of this compound are primarily attributed to its action on peripheral cannabinoid receptors, as it demonstrates limited to no penetration into the brain. nih.govnih.govwikidata.org Pharmacokinetic studies have shown that after systemic administration (20 mg/kg, i.p.), plasma this compound levels peaked at 30 minutes (Cmax 596 ± 117 nM), with maximal tissue levels reached at 15 minutes in the liver (Cmax 4.3 ± 0.7 nmol/g) and white adipose fat (Cmax 42 ± 12.2 nmol/g). nih.govnih.gov Crucially, this compound was not detected in brain tissue at any time point, with a detection limit of 10 pmol/g. nih.govnih.gov

These findings strongly suggest that this compound's metabolic effects stem from the engagement of peripheral CB1 receptors. nih.govnih.govwikidata.org Peripheral CB1 receptors are present in various organs crucial for energy balance, including the gastrointestinal tract, liver, adipose tissue, and on vagal sensory afferent neurons. nih.govnih.govnih.gov Endocannabinoids in the gastrointestinal tract can act as local orexigenic hormones, and by blocking CB1 receptors in these peripheral organs, this compound is thought to induce anorexia. nih.govnih.gov Further supporting its peripheral mechanism, this compound (20 mg/kg, i.p.) was shown to completely block the analgesic effects of (R)-methanandamide, which acts through a peripheral mechanism, indicating that this compound inhibits peripheral CB1-mediated responses. nih.govnih.govwikidata.org While this compound also exhibits CB2 receptor agonist activity in vitro, and CB2 activation may play a role in metabolic regulation, its primary anorexic effects are believed to be mediated by CB1 antagonism. nih.govnih.govnih.govguidetopharmacology.org

Comparison with Other Peripherally Restricted CB1 Receptor Antagonists

This compound stands out as one of the first peripherally restricted mixed CB1 antagonist/CB2 agonists developed. nih.govnih.gov Its efficacy in reducing food intake and body-weight gain in mice is comparable to that of rimonabant, the prototypical CB1 antagonist. nih.govnih.gov However, unlike rimonabant, which caused significant centrally mediated adverse effects leading to its withdrawal from the market, this compound achieves its metabolic benefits without antagonizing central CB1-dependent responses, such as hypothermia or catalepsy induced by CB agonists like WIN55,212-2. nih.govnih.gov

The development of peripherally restricted CB1 antagonists emerged as a strategy to overcome the psychiatric side effects associated with brain-penetrant CB1 receptor blockers. nih.govwikipedia.org Other molecules in this class include AM6545, TXX-522 (Inecalcitol), and LH-21, all of which have been shown to reduce feeding and body weight gain in rodents. nih.govwikipedia.org While AM6545 is described as a high-affinity and selective CB1 antagonist, this compound's CB1 affinity (IC50: 313 nM) is approximately 100 times lower than that of AM6545. wikidata.orgiiab.me Despite this difference in affinity, this compound's unique profile as a mixed CB1 antagonist/CB2 agonist, coupled with its peripheral restriction, underscores its potential as a valuable compound for further research into metabolic disorders. nih.govnih.govnih.gov

Molecular Mechanisms and Receptor Interactions of Urb447

Differential Binding and Functional Activity at Cannabinoid Receptors

URB447's interaction with cannabinoid receptors is characterized by a differential action, specifically antagonizing CB1 receptors while activating CB2 receptors. This mixed pharmacological profile distinguishes it from compounds that act as pure agonists or antagonists at a single receptor subtype.

CB1 Receptor Antagonism Characteristics

This compound functions as an antagonist at the cannabinoid CB1 receptor. nih.govwikipedia.orgwikidata.orgwikidata.orgmims.comunimelb.edu.aunih.gov Research indicates an IC50 value of 313 nM for its antagonistic activity at the rat CB1 receptor. wikipedia.orgwikidata.orgnih.govciteab.comfishersci.ca Functionally, this compound has been identified as a neutral antagonist at CB1 receptors. This is evidenced by its inability to inhibit basal GTPγS binding, a measure of G-protein activation, in rat cerebellar membrane preparations. However, it effectively inhibits GTPγS binding induced by the CB1 agonist WIN55,212-2 with an EC50 of 4.9 ± 0.8 μM. nih.gov A significant characteristic of this compound is its peripherally restricted nature, meaning it exhibits limited penetration into the brain. nih.govmims.comnih.gov This property is crucial as it helps to mitigate or prevent centrally mediated side effects often associated with CB1 receptor modulation. nih.govnih.gov

Table 1: CB1 Receptor Binding and Functional Activity of this compound

Assay TypeTarget Species/Cell TypeValue (nM)Functional ActivityReference
IC50Rat CB1 receptor313Antagonism wikipedia.orgwikidata.orgnih.govciteab.comfishersci.ca
EC50Rat cerebellar membrane (GTPγS binding, WIN55,212-2 induced)4900 (4.9 μM)Neutral Antagonism nih.gov

CB2 Receptor Agonism Characteristics

In contrast to its action at CB1, this compound acts as an agonist at the cannabinoid CB2 receptor. nih.govwikipedia.orgwikidata.orgwikidata.orgmims.comunimelb.edu.aunih.gov Its agonistic activity at the human CB2 receptor is characterized by an IC50 value of 41 nM. wikipedia.orgwikidata.orgnih.govciteab.com Further functional evidence for its CB2 agonism comes from studies in HEK-293 cells stably expressing mouse CB2 receptors, where this compound (1 μM) significantly inhibited cyclic AMP (cAMP) accumulation induced by the β-adrenergic agonist isoproterenol. nih.gov This inhibition of cAMP accumulation is a classical downstream effect of CB2 receptor activation, which are G-protein coupled receptors. nih.gov The structural features of this compound, including its unique molecular configuration, facilitate precise molecular docking at the CB2 receptor through hydrogen bonding and hydrophobic interactions, contributing to its selective affinity and efficient receptor engagement. wikipedia.org

Table 2: CB2 Receptor Binding and Functional Activity of this compound

Assay TypeTarget Species/Cell TypeValue (nM)Functional ActivityReference
IC50Human CB2 receptor41Agonism wikipedia.orgwikidata.orgnih.govciteab.com
cAMP levels (Isoproterenol induced)HEK-293 cells (mouse CB2)Reduced from 56.2 ± 6 to 14.3 ± 1.2 pmol/well (at 1 μM this compound)Agonism (inhibition of cAMP accumulation) nih.gov

Intracellular Signaling Pathways Modulated by this compound

Cannabinoid receptors, including both CB1 and CB2, are integral members of the G-protein coupled receptor (GPCR) superfamily. wikidata.orgguidetopharmacology.org Their activation or inhibition by ligands like this compound leads to a cascade of intracellular signaling events that ultimately modulate various cellular processes.

G-Protein Coupled Receptor Signaling

Both CB1 and CB2 receptors belong to the Class A rhodopsin-like family of GPCRs. wikidata.orgguidetopharmacology.org Upon activation, these receptors typically couple to inhibitory G-proteins, specifically the Gi/o family of G-proteins. The interaction of ligands with these receptors triggers conformational changes that lead to the dissociation of G-protein subunits, initiating intracellular signaling. In the context of CB1 receptor antagonism, this compound inhibits the GTPγS binding induced by CB1 agonists, thereby preventing the activation of these G-proteins and their downstream signaling cascades. nih.gov

Cyclic AMP (cAMP) Accumulation Modulation

A primary downstream effect of Gi/o protein activation, characteristic of CB1 and CB2 receptor signaling, is the inhibition of adenylyl cyclase (AC) activity. This inhibition subsequently leads to a decrease in the intracellular accumulation of cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular functions. As a CB2 agonist, this compound effectively modulates cAMP levels. In HEK-293 cells engineered to express mouse CB2 receptors, this compound at a concentration of 1 μM demonstrated a significant reduction in cAMP accumulation that was induced by isoproterenol. Specifically, cAMP levels decreased from 56.2 ± 6 pmol/well (isoproterenol alone) to 14.3 ± 1.2 pmol/well when this compound was co-administered. nih.gov This direct evidence underscores this compound's ability to engage CB2 receptors and elicit a functional Gi/o-mediated signaling response, leading to a reduction in intracellular cAMP.

Modulation of Endocannabinoid-Mediated Cellular Processes

The endocannabinoid system (ECS) plays a ubiquitous and critical role in regulating a wide array of physiological functions throughout the body, encompassing processes such as pain modulation, emotional behavior, and peripheral lipid metabolism. nih.govwikidata.org this compound, with its distinctive mixed CB1 antagonist and CB2 agonist profile, actively modulates these complex endocannabinoid-mediated cellular processes.

Its peripheral CB1 receptor antagonism contributes to effects such as the reduction of food intake and body-weight gain, highlighting a potential role in metabolic regulation without affecting central nervous system functions due to its limited brain penetrance. nih.govwikidata.orgmims.comfishersci.ca Beyond metabolic effects, this compound has demonstrated significant neuroprotective properties. Studies indicate its capacity to reduce brain injury, decrease astrogliosis, and attenuate microglial activation. wikidata.orgunimelb.edu.aunih.gov These neuroprotective actions are primarily attributed to its CB2 receptor agonism, which can exert anti-inflammatory effects and promote cell survival, coupled with the beneficial aspects of CB1 antagonism in certain neurological contexts. wikidata.orgnih.govguidetopharmacology.org Furthermore, this compound has shown promise in modulating cellular processes relevant to cancer. Its CB2 agonistic activity has been linked to reducing the prometastatic properties of cancer cells, including melanoma and colorectal cancer. This involves affecting cell viability, inducing apoptosis, promoting cell cycle arrest (specifically in the G0/G1 phase), and impairing cell migration. unimelb.edu.au These findings suggest that this compound's dual action on cannabinoid receptors allows it to influence a broad spectrum of physiological and pathophysiological processes governed by the endocannabinoid system.

Regulation of Neuroinflammation Pathways

This compound, a synthetic cannabinoid receptor ligand, functions as a Cannabinoid Receptor 1 (CB1) antagonist and a Cannabinoid Receptor 2 (CB2) agonist researchgate.net. Its interaction with the endocannabinoid system plays a significant role in modulating neuroinflammatory processes. Research indicates that this compound effectively reduces reactive astrogliosis and microglial activation, both of which are critical contributors to neuroinflammation and myelination deficiencies researchgate.net.

The compound's capacity to mitigate inflammation extends to dampening the peripheral inflammatory response and inhibiting the recruitment of immune cells to injury sites, primarily through its agonistic action on CB2 receptors researchgate.net. The endocannabinoid system generally modulates harmful events such as glutamate (B1630785) excitotoxicity, oxidative stress, and inflammation, with CB1 and CB2 receptors being key regulators researchgate.netrealmofcaring.orgguidetopharmacology.org. Specifically, CB2 receptors are predominantly expressed in immune system cells, including resident inflammatory cells within the central nervous system (CNS), where their activation modulates inflammatory responses by decreasing the activity of antigen-presenting cells (APC) and down-regulating the production of pro-inflammatory cytokines like IFN-γ and TNF-α researchgate.net.

In a neonatal rat model of hypoxia-ischemia (HI), this compound demonstrated a robust neuroprotective effect, significantly reducing brain injury and white matter demyelination researchgate.netrealmofcaring.orgguidetopharmacology.orguni.lunih.gov. This neuroprotection was observed even when this compound was administered three hours after the initial insult, suggesting a potentially feasible therapeutic window for clinical application researchgate.netrealmofcaring.org. Furthermore, markers of astrogliosis and microglial activation were notably reduced in this compound-treated animals, appearing similar to those in control groups researchgate.netrealmofcaring.orgguidetopharmacology.orguni.lunih.gov. The neuroprotective effects of this compound were comparable to those observed with SR141716A, a CB1 antagonist, suggesting that the blockade of CB1 activation may be a primary mechanism underlying its neuroprotective properties researchgate.net. Conversely, the CB1 agonist WIN-55,212-2 was found to reduce the effect of this compound in this model realmofcaring.orguni.lu.

Influence on Cell Proliferation and Apoptosis Pathways

This compound exhibits a dose-dependent reduction in the viability of cancer cells, specifically demonstrated in murine colon carcinoma (MCA38) and melanoma (B16-F10) cell lines nih.govsci-hub.se. This observed decrease in cell viability is partly mediated by the induction of apoptotic cell death nih.govsci-hub.se.

Research findings indicate that this compound significantly boosts cancer cell apoptosis. For instance, treatment with 10 µM this compound led to a 2.5-fold increase in the percentage of early and late apoptotic cells in MCA38 colon carcinoma cells nih.gov. Higher concentrations also showed pronounced effects: 50 µM this compound increased early apoptotic cell counts by 3-fold in melanoma cells, and by 4-fold in early apoptotic MCA38 cells, with a 10-fold increase in late apoptotic MCA38 cells nih.gov. Generally, cannabinoids contribute to anti-inflammatory mechanisms through the induction of apoptosis and the inhibition of cell proliferation. Furthermore, CB2 receptor stimulation, a known action of this compound, can lead to a reduction in the antiapoptotic protein Bcl-2, thereby facilitating cell death.

Table 1: Effect of this compound on Cancer Cell Viability and Apoptosis

Cell LineThis compound Concentration (µM)Effect on Cell Viability (48h)Effect on Apoptosis (24h)Reference
MCA3810~10% decrease2.5-fold increase in early/late apoptotic cells nih.govsci-hub.se
MCA3825~40% decrease4-fold augmentation in early apoptotic cells nih.govsci-hub.se
MCA3850~67% decrease4-fold augmentation in early apoptotic cells, 10-fold in late apoptotic cells nih.govsci-hub.se
B16-F1050Dose-dependent decrease3-fold increase in early apoptotic cells

Impact on Cell Cycle Regulatory Proteins (e.g., Cyclins, Cyclin-Dependent Kinases)

This compound has been observed to interfere with the cell cycle progression of cancer cells. Specifically, treatment with this compound, even at concentrations as low as 10 µM, led to an increase in cell counts within the G0/G1 phase in colon carcinoma cells nih.govsci-hub.se. Further studies on both melanoma and colorectal cancer cell models demonstrated that this compound induced cell cycle arrest in the G0/G1 phase, which was concurrently associated with a decrease in the number of cells in the S phase.

The cell cycle is a tightly regulated process controlled by a complex network of proteins, primarily cyclins and cyclin-dependent kinases (CDKs). Cyclins are a group of proteins whose concentrations fluctuate throughout the cell cycle, and they bind to and activate CDKs. Once activated, CDKs phosphorylate specific target proteins, thereby driving the cell through different phases, including G1 (growth), S (DNA replication), G2 (preparation for mitosis), and M (mitosis). The observed G0/G1 cell cycle arrest induced by this compound aligns with findings from other studies where CB2 stimulation in colorectal cancer cells resulted in G1 phase arrest and a reduction in cyclin levels. This suggests that this compound's influence on cell cycle progression may involve the modulation of these critical cyclin and CDK proteins, leading to a halt in proliferation.

Table 2: Effect of this compound on Cell Cycle Distribution

Cell LineThis compound Concentration (µM)Cell Cycle Phase AffectedObserved ChangeReference
MCA3810G0/G1Increased cell counts nih.govsci-hub.se
B16 melanoma10G0/G19% increase in G0/G1 cells compared to control
B16 melanoma25, 50G0/G1Blocked cell cycle in G0/G1 phase
Melanoma & CRCVariousG0/G1Cell cycle arrest, decrease in S phase cell counts

Preclinical Studies and Research Methodologies Utilizing Urb447

Methodological Approaches in URB447 Research

Preclinical investigations into this compound's effects utilize a range of methodological approaches, from detailed histological examinations of tissue damage to molecular analyses of cellular processes and comprehensive behavioral assessments. These methodologies provide a multifaceted understanding of the compound's impact at the organ, cellular, and systemic levels.

Histopathological Assessments (e.g., Brain Infarct Size, Neuropathological Scoring, Demyelination Markers)

Histopathological assessments are crucial for evaluating the extent of tissue damage and the neuroprotective effects of this compound, particularly in models of brain injury.

Brain Infarct Size: In neonatal rat models of hypoxia-ischemia (HI), a common approach to induce brain injury, this compound has been shown to significantly reduce brain infarct size. unimelb.edu.aumybiosource.comuni.lu For instance, the hypoxic-ischemic procedure typically induces severe injury, resulting in a substantial reduction (e.g., 46.5%) in the ipsilateral hemisphere compared to the contralateral one. uni.lu Treatment with this compound markedly diminishes this brain injury. uni.lu Comparative studies have demonstrated that the CB1 receptor antagonist SR141716A also reduces infarct size, suggesting that CB1 receptor blockade contributes to the neuroprotective effects observed with this compound. unimelb.edu.aumybiosource.comuni.lu

Neuropathological Scoring: Neuropathological scoring is employed to quantify neuronal damage in specific brain regions, such as the cortex and hippocampus. citeab.comnih.govnih.gov A scoring system, typically ranging from 0 (normal) to 5 (majority of neurons damaged or absent), is used to assess the severity of injury. nih.gov Studies have consistently shown that this compound treatment significantly improves neuropathological scores across the total brain, cortex, and hippocampus in neonatal HI models. citeab.com For example, in the cortex, non-treated HI groups exhibited scores of 7.47 ± 1.65, which were significantly reduced to 1.65 ± 3.31 in this compound-treated groups. Similarly, hippocampal scores decreased from 8.10 ± 2.23 in HI animals to 2.00 ± 3.29 with this compound treatment, approaching levels observed in sham controls. citeab.com

The following table summarizes representative neuropathological scoring data:

Brain RegionControl (Sham)Hypoxia-Ischemia (HI)HI + this compound
Total BrainNormal19.40 ± 3.10 (Males)6.40 ± 8.67 (Males)
17.00 ± 6.87 (Females)2.40 ± 6.60 (Females)
Cortex07.47 ± 1.651.65 ± 3.31
HippocampusNormal8.10 ± 2.232.00 ± 3.29

Note: Data for total brain score are presented as mean ± standard deviation for male and female rats separately, while cortex and hippocampus scores are presented as mean ± standard deviation for both sexes combined. citeab.com

Interestingly, sex-specific differences in the neuroprotective and neurorestorative effects of this compound have been observed. While this compound ameliorated brain damage in both male and female rats, it enhanced cell proliferation and the number of neuroblasts specifically in females, suggesting a dual neuroprotective and neurorestorative effect in females compared to a primarily neuroprotective effect in males. unimelb.edu.aumybiosource.comciteab.com

Demyelination Markers: To assess white matter integrity, researchers evaluate demyelination markers. This compound has been shown to reduce white matter damage and preserve myelin tracts following brain injury. unimelb.edu.aumybiosource.com This is typically evaluated through immunostaining for Myelin Basic Protein (MBP), a key component of myelin. unimelb.edu.aumybiosource.com Furthermore, markers of glial activation, such as Glial Fibrillary Acidic Protein (GFAP) for astrogliosis and Ionized calcium-binding adapter molecule 1 (Iba-1) for microglial activation, are also assessed, with this compound demonstrating a reduction in these inflammatory responses. unimelb.edu.aunih.gov

Molecular and Cellular Assays (e.g., Flow Cytometry for Cell Cycle and Apoptosis, Gene Expression Analysis, Protein Immunostaining)

Molecular and cellular assays provide insights into the cellular mechanisms underlying this compound's effects.

Flow Cytometry for Cell Cycle and Apoptosis: Flow cytometry is a widely used technique to analyze cell cycle progression and apoptosis. In studies investigating the antitumor effects of this compound, particularly in melanoma and colorectal cancer cell lines, flow cytometry revealed that this compound impacts cell cycle dynamics. guidetoimmunopharmacology.orgresearchgate.net It was found to impair cell cycle progression, primarily by inducing G0/G1 phase arrest. researchgate.net For instance, treatment with 10 µM this compound increased the percentage of melanoma cells in the G0/G1 phase by 9%, with higher concentrations (25 µM and 50 µM) also effectively blocking the cell cycle in this phase. Both melanoma and colorectal cancer cell lines exhibited a reduced number of cells in the S phase when treated with 50 µM this compound. researchgate.net Flow cytometry is also utilized to quantify early and late apoptotic cells, providing data on this compound's ability to induce programmed cell death. researchgate.net

The following table presents representative data on cell cycle analysis:

Cell Line (Treatment)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Melanoma (Control)BaselineBaselineBaseline
Melanoma (10 µM this compound)+9%Reduced-
Melanoma (25 µM this compound)BlockedReduced-
Melanoma (50 µM this compound)BlockedReduced-
Colorectal Cancer (50 µM this compound)IncreasedReduced-

Note: "Baseline" refers to control levels. "Blocked" indicates significant arrest. "Reduced" indicates a decrease compared to control. researchgate.net

Gene Expression Analysis: While cannabinoid receptors are known to mediate various intracellular changes, including gene transcription researchgate.net, specific methodological approaches or detailed findings related to gene expression analysis in the context of this compound's preclinical research were not explicitly detailed in the provided search results.

Protein Immunostaining: Protein immunostaining is a fundamental technique for visualizing and quantifying specific proteins within tissue sections or cells. In this compound research, it is frequently used to assess demyelination markers such as Myelin Basic Protein (MBP) to evaluate white matter integrity. unimelb.edu.aumybiosource.com Additionally, it is employed to examine glial activation markers, including Glial Fibrillary Acidic Protein (GFAP) for reactive astrocytes and Ionized calcium-binding adapter molecule 1 (Iba-1) for activated microglia, providing insights into the inflammatory response following injury. unimelb.edu.aunih.gov

Behavioral Assessments (e.g., Food Consumption, Body-Weight Gain)

Behavioral assessments are critical for understanding the systemic effects of this compound, particularly its impact on metabolic functions.

Food Consumption and Body-Weight Gain: One of the earliest and most consistent findings in this compound preclinical studies is its ability to reduce food intake and body-weight gain in mice. guidetopharmacology.orgguidetoimmunopharmacology.orgamericanelements.comguidetopharmacology.orgtranscriptionfactor.org This effect has been shown to be comparable in efficacy to rimonabant (B1662492), another well-known CB1 receptor antagonist. guidetopharmacology.orgamericanelements.com The mechanism underlying this effect is attributed to this compound's peripherally restricted CB1 antagonism, suggesting its action occurs in peripheral organs, such as the gastrointestinal tract, where endocannabinoids may function as local orexigenic (appetite-stimulating) hormones. guidetopharmacology.orgamericanelements.com

In controlled experiments, a high dose of this compound (20 mg/kg, intraperitoneal injection) significantly reduced total food consumption in Swiss mice over a 24-hour period. americanelements.com Importantly, this reduction in food intake was not associated with non-specific behavioral effects, as this compound did not alter motor activity in these studies. americanelements.com Furthermore, this compound effectively reduced food intake and body weight in genetically obese ob/ob mice without evidence of brain penetration or antagonism of central CB1 receptor-mediated neurobehavioral responses. guidetoimmunopharmacology.org

Future Research Directions and Therapeutic Implications of Urb447

Elucidating Comprehensive Mechanisms of Action

A thorough understanding of URB447's mechanisms is crucial for its therapeutic advancement, requiring detailed investigations into its effects on specific cellular pathways and long-term outcomes.

Studies have demonstrated that this compound exhibits neuroprotective effects in both male and female neonatal rats following hypoxia-ischemia (HI), a condition often leading to hypoxic-ischemic encephalopathy (HIE) wikidata.orgwikipedia.org. However, a more pronounced neurogenic benefit, characterized by increased cell proliferation and neuroblast numbers in the dentate gyrus, has been observed specifically in females wikidata.orgwikipedia.orgwikipedia.org. This suggests that while this compound provides neuroprotection in both sexes, its neurorestorative effects, particularly in stimulating neurogenesis, are more robust in females wikidata.orgwikipedia.orgwikipedia.org. The endocannabinoid system (ECS) is known to play a role in neurogenesis after HI, with its modulation potentially promoting cell proliferation and tissue repair wikidata.org. Given that this compound acts as a CB2 agonist, and CB2 receptor activation is linked to enhanced neurogenesis, further research is warranted to fully unravel the underlying mechanisms contributing to these sex-specific differences in neurogenic outcomes wikidata.org.

Table 1: Sex-Specific Neurogenic Benefits of this compound in Neonatal Hypoxia-Ischemia

Effect of this compound TreatmentMale RatsFemale Rats
NeuroprotectionRobustRobust
Cell ProliferationLimitedEnhanced
Neuroblast NumberLimitedIncreased
Overall Therapeutic EffectNeuroprotectiveNeuroprotective & Neurorestorative

This compound has shown promising antitumor and antimetastatic effects in preclinical models of melanoma and colon cancer nih.gov. Its potential in cancer therapy is partly attributed to its ability to modulate the liver microenvironment. Specifically, this compound may reduce hepatic inflammation and fibrosis, which in turn could mitigate immune suppression and decrease tumor-associated collagen accumulation, thereby hindering tumor growth . This action is believed to be mediated through the CB2 receptor, as evidenced by studies where in vivo knockout of the CB2 receptor exacerbated the inflammatory response of hepatic stellate cells and worsened liver damage in models of liver fibrosis . Future research should focus on a more detailed investigation into how this compound interacts with various liver non-parenchymal cells, such as hepatic stellate cells and Kupffer cells, and how this interaction influences the broader immune response within the tumor microenvironment, particularly under conditions of CB2 receptor stimulation .

This compound has demonstrated significant neuroprotective and neurorestorative capabilities in neonatal rat models of HI, even when administered within a clinically relevant therapeutic window of 3 hours post-insult wikidata.orgwikipedia.orgmims.comunibe.ch. The compound has been shown to reduce neurodegeneration, mitigate white matter damage, and decrease reactive astrogliosis and microglial activation, all critical factors in limiting brain injury progression wikipedia.orgmims.comunibe.chconicet.gov.ar. Despite these encouraging acute and subacute findings, there is a clear need for comprehensive long-term studies to evaluate the sustained effects of this compound on brain neuroprotection and neuroregeneration wikidata.orgguidetopharmacology.org. Previous research with other cannabinoids, such as WIN-55,212-2, has indicated that while initial neurogenic benefits might be observed, their long-lasting effects can diminish after treatment cessation nih.gov. Therefore, understanding the durability of this compound's neuroprotective and neuroregenerative benefits over extended periods is essential for assessing its potential as a viable long-term therapeutic strategy.

Further Exploration of Liver Non-Parenchymal Cells and Immune Response in Cancer

Potential for Combination Therapies

The efficacy of this compound may be significantly enhanced when combined with existing or emerging therapeutic approaches, leveraging synergistic interactions to improve patient outcomes.

Therapeutic hypothermia (TH) is currently the standard of care for neonatal HIE, yet its effectiveness is limited, with a substantial proportion of infants still experiencing adverse neurodevelopmental outcomes wikidata.orgwikipedia.orgnih.gov. This highlights the urgent need for adjunctive neuroprotective strategies. Research has begun to explore the synergistic potential of combining this compound with TH. Preclinical studies in neonatal HI models have shown that administering this compound before TH significantly amplifies neuroprotection. For instance, neuroprotection in brain hemispheres increased to 95.8% with pre-TH this compound compared to 72.93% with TH alone, and hippocampal neuroprotection rose to 98.54% versus 45.49% for TH alone . Furthermore, tissue loss was substantially reduced in the group receiving this compound prior to TH (9.51%) compared to TH alone (27.56%) . These findings strongly suggest that this compound, particularly when integrated into treatment protocols before the initiation of therapeutic hypothermia, could significantly enhance neuroprotective outcomes in HIE . The modulation of the endocannabinoid system in conjunction with hypothermia is a promising area for improving neonatal outcomes unibe.ch.

Table 2: Neuroprotection and Tissue Loss with this compound and Therapeutic Hypothermia in Neonatal HI

Treatment GroupBrain Hemisphere Neuroprotection (%) Hippocampal Neuroprotection (%) Tissue Loss (%)
Therapeutic Hypothermia (TH) Only72.9345.4927.56
This compound Before TH95.898.549.51
This compound After TH50.9340.2929.70

This compound's unique pharmacological profile as a mixed CB1 antagonist and CB2 agonist positions it as a promising candidate for combination therapies with other cannabinoid system modulators wikidata.orgmims.comunibe.chconicet.gov.ardergipark.org.tr. The concept of differentially modulating the endocannabinoid system, through simultaneous CB1 receptor blockade and CB2 receptor stimulation, has demonstrated protective responses in various experimental paradigms wikipedia.org. For instance, a combination of the CB1 antagonist SR141716A and the CB2 agonist O-1966 yielded a more potent reduction in cerebral infarction than either compound administered individually wikipedia.org. Conversely, the neuroprotective effects of this compound were diminished when co-administered with WIN-55,212-2, a CB1/CB2 receptor agonist with a higher affinity for CB1 receptors wikipedia.org. This observation underscores the importance of this compound's CB1 antagonistic activity for its neuroprotective profile and suggests that combinations should carefully consider the net effect on CB1 and CB2 receptor activity. Future research should explore novel combinations of this compound with other synthetic or endogenous cannabinoid system modulators to identify synergistic interactions that could broaden its therapeutic applicability and optimize its efficacy across a wider range of neurological and oncological conditions wikipedia.org.

Translational Research Considerations

Bridging Preclinical Findings to Clinical Applications

Translational research involving this compound focuses on leveraging its promising preclinical results to develop viable clinical therapies. A key advantage of this compound is its peripherally restricted action, meaning it generally does not readily cross the blood-brain barrier at typical effective doses, thereby mitigating the psychoactive side effects often associated with centrally acting cannabinoids mdpi.comcaymanchem.comresearchgate.netnih.gov. This characteristic makes it a more attractive candidate for systemic therapeutic interventions.

In models of neonatal hypoxia-ischemia (HI), this compound has demonstrated robust neuroprotective effects, even when administered within a clinically feasible therapeutic window of up to three hours post-insult acs.orgresearchgate.netnih.gov. Studies have shown that this compound significantly reduces brain injury and white matter demyelination in neonatal rats acs.orgresearchgate.netnih.govresearchgate.netmdpi.com. Furthermore, its combination with therapeutic hypothermia (TH), the current standard treatment for neonatal hypoxic-ischemic encephalopathy, has shown enhanced neuroprotection and reduced tissue loss, suggesting a synergistic therapeutic approach bioworld.com.

Beyond neurological conditions, this compound has exhibited anti-tumor and anti-metastatic properties in preclinical models of melanoma and colorectal cancer (CRC) mdpi.comresearchgate.net. Its ability to reduce cancer cell viability, induce apoptosis, and inhibit migration in a dose-dependent manner highlights its potential as an anti-cancer agent mdpi.comresearchgate.net. These findings collectively underscore this compound's potential for clinical translation, particularly in conditions where a peripherally acting cannabinoid modulator could offer therapeutic benefits without undesirable central nervous system (CNS) effects.

Addressing Specific Pathological Conditions

This compound's unique pharmacological profile positions it as a potential therapeutic agent for several specific pathological conditions:

Neonatal Hypoxia-Ischemia (HI): In neonatal rat models of HI, this compound has been shown to significantly reduce brain injury. For instance, treatment with this compound before HI resulted in substantial reductions in residual injury across the whole hemisphere (16.3%), cerebral cortex (7.3%), and hippocampus (16.0%) compared to control groups acs.orgnih.gov. It also reduced white matter demyelination, astrogliosis, and microglial activation acs.orgresearchgate.netnih.gov. Recent research indicates that this compound confers neuroprotection in both male and female rats after neonatal HI and enhances neurogenesis specifically in females mdpi.com. When combined with therapeutic hypothermia, this compound significantly improved neuroprotection and reduced tissue loss, as shown in the following data bioworld.com:

Table 1: Neuroprotective Effects of this compound in Neonatal Hypoxia-Ischemia Models

Treatment GroupBrain Hemisphere Neuroprotection (%) bioworld.comHippocampus Neuroprotection (%) bioworld.comTissue Loss (%) bioworld.com
Therapeutic Hypothermia (TH) only72.9345.4927.56
This compound before TH95.898.549.51
This compound after TH50.9340.2929.70

Cancer (Melanoma and Colorectal Cancer): this compound demonstrates significant anti-tumor effects in melanoma (B16-F10) and colorectal cancer (MCA38) cell lines. It induces a dose-dependent reduction in cell viability, leading to apoptosis and cell cycle arrest in the G0/G1 phase mdpi.comresearchgate.net. For example, after 48 hours, 50 µM this compound reduced cell viability by approximately 60% in B16-F10 melanoma cells and 67% in MCA38 CRC cells mdpi.com. Furthermore, this compound significantly impairs the migratory ability of these cancer cells and has been shown to decrease the development of liver metastasis in an in vivo melanoma model mdpi.comresearchgate.net.

Table 2: this compound Effects on Cancer Cell Viability and Migration (48h Treatment)

Cancer Cell LineThis compound Concentration (µM)Cell Viability Reduction (%) mdpi.comCell Migration Reduction (%) mdpi.com
B16-F10 Melanoma10~10Not significant
B16-F10 Melanoma25~4030
B16-F10 Melanoma50~6050
MCA38 CRC10~1020
MCA38 CRC25~4030
MCA38 CRC50~67~60

Metabolic Syndrome/Obesity: Initially, this compound was identified for its anorexiant activity, reducing feeding and body-weight gain in mice through a peripherally restricted mechanism mdpi.comcaymanchem.comresearchgate.netnih.gov. This suggests a potential role in managing metabolic disorders, particularly those related to appetite and weight regulation, without the central side effects seen with other CB1 antagonists researchgate.net.

Development of Novel this compound Analogs or Derivatives

The successful preclinical characterization of this compound as a peripherally restricted CB1 antagonist/CB2 agonist provides a strong foundation for the development of novel analogs and derivatives. The rationale behind such development is to optimize its therapeutic profile further, potentially enhancing its specificity, potency, and pharmacokinetic properties for particular indications, while maintaining or improving its favorable safety profile by avoiding CNS penetration researchgate.netnih.gov.

This compound itself is a pyrrole-based synthetic cannabinoid, and its initial synthesis involved exploring various substitutions to achieve its unique receptor binding profile nih.govnih.gov. Future research will likely focus on structural modifications to:

Enhance Receptor Selectivity: Develop compounds with even greater selectivity for CB2 receptors or fine-tune the balance between CB1 antagonism and CB2 agonism for specific therapeutic outcomes.

Improve Pharmacokinetic Properties: Optimize absorption, distribution, metabolism, and excretion to achieve desired therapeutic concentrations and duration of action.

Target Specific Tissues/Pathways: Design analogs that preferentially accumulate in target tissues (e.g., tumor cells, injured brain regions) or modulate specific downstream signaling pathways.

Address Resistance Mechanisms: For cancer applications, investigate analogs that could overcome potential resistance mechanisms to cannabinoid therapies.

The ongoing exploration of the endocannabinoid system as a therapeutic target for various diseases naturally encourages the synthesis and evaluation of new cannabinoid receptor ligands uniurb.itmdpi.com. The success of this compound in preclinical settings serves as a significant impetus for medicinal chemists to design and synthesize next-generation compounds based on its scaffold, aiming for improved efficacy and safety in future clinical applications acs.org.

Q & A

Q. What is the molecular mechanism of URB447 in modulating cannabinoid receptors?

this compound acts as a mixed CB1 antagonist/CB2 agonist. Computational studies reveal that its aromatic rings form π-π interactions with key residues in CB1 (Phe170, Phe102, Phe268) and CB2 (Phe183, Phe194, Phe266), stabilizing binding via van der Waals forces . Functional assays in rat cerebellar membranes show this compound inhibits WIN55,212-2-induced GTPγS binding (EC50 = 4.9 ± 0.8 μM), confirming CB1 antagonism. In CB2-expressing HEK-293 cells, it suppresses isoproterenol-induced cAMP accumulation (1–10 μM), demonstrating CB2 agonism .

Q. How does this compound reduce food intake without central nervous system (CNS) penetration?

In Swiss mice, subcutaneous this compound (20 mg/kg) reduces 24-hour food intake comparably to rimonabant (20 mg/kg), without altering locomotor activity. Pharmacokinetic data show peak plasma concentrations (596 ± 117 nM at 30 minutes) but minimal CNS penetration due to efflux transporters (e.g., P-gp) or rapid hepatic metabolism. This suggests peripheral CB1 antagonism in organs like the gut mediates its anorectic effects .

Q. What experimental models validate this compound’s neuroprotective effects?

In neonatal hypoxia-ischemia (HI) models, this compound (administered 1–3 hours post-injury) reduces brain damage in both sexes. Female rats exhibit enhanced neurogenesis, with HI + this compound groups showing higher DCX+ cell density (marker of immature neurons) than HI-only controls. Microscopy confirms reduced tissue inflammation and improved structural integrity .

Advanced Research Questions

Q. How do sex-specific responses to this compound influence experimental design?

In HI models, this compound increases DCX+ cells in females by 40% compared to males, suggesting estrogen-mediated neurogenesis modulation. Researchers must stratify by sex and include hormonal status controls. Dose-response curves (e.g., 5–20 mg/kg) should also account for metabolic differences, as females exhibit faster this compound clearance .

Q. What methodological challenges arise when reconciling in vitro and in vivo data on this compound’s antitumor effects?

In vitro, this compound (10–50 μM) inhibits migration in B16-F10 melanoma and MCA38 colon cancer cells. However, translating this to in vivo models requires addressing bioavailability: plasma Cmax (596 nM) is below effective in vitro concentrations. Solutions include localized delivery (e.g., intratumoral injection) or prodrug formulations to enhance stability .

Q. How can researchers resolve contradictions in this compound’s CB1 antagonism and delayed neuroprotection?

While this compound does not cross the blood-brain barrier (BBB), delayed administration (3 hours post-HI) still reduces neuronal death. This paradox may involve peripheral immune modulation (e.g., suppressing systemic inflammation) or indirect CB2-mediated neuroprotection. Dual-labeling studies (e.g., CB1 knockout mice + this compound) are needed to isolate mechanisms .

Q. What strategies optimize this compound’s therapeutic window in metabolic studies?

In ob/ob mice, chronic this compound (20 mg/kg/day) reduces weight gain comparably to rimonabant but avoids CNS side effects. However, hepatic metabolism limits efficacy. Co-administration with CYP450 inhibitors (e.g., ketoconazole) or structural modifications (e.g., adding methyl groups to reduce clearance) may improve pharmacokinetics .

Methodological Guidance

Q. How should researchers design dose-response studies for this compound?

  • In vitro : Use a range (1–50 μM) to capture CB1/CB2 selectivity thresholds. Include WIN55,212-2 (CB1/CB2 agonist) and SR141716A (CB1 antagonist) as controls .
  • In vivo : Test subcutaneous doses (5–20 mg/kg) with timed tissue sampling. Monitor plasma/tissue drug levels via LC-MS to correlate exposure with effects (e.g., food intake reduction) .

Q. What assays best characterize this compound’s receptor specificity?

  • GTPγS binding : Quantify CB1 antagonism in rat cerebellar membranes .
  • cAMP accumulation : Assess CB2 agonism in HEK-293 cells expressing murine CB2 .
  • Molecular docking : Compare binding poses in CB1 (PDB: 5TGZ) vs. CB2 (PDB: 5ZTY) crystal structures .

Q. How can computational modeling guide this compound analog development?

Leverage QSAR models to predict analogs with improved BBB exclusion (e.g., polar surface area >80 Ų) or metabolic stability. Prioritize compounds retaining key interactions (e.g., π-π stacking with CB1 Phe170) while modifying labile groups (e.g., replacing ester linkages) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.